molecular formula C19H23N3O4 B2737705 N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251605-02-3

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2737705
CAS RN: 1251605-02-3
M. Wt: 357.41
InChI Key: KQIAKBJCHAPPGQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Synthesis Approaches : A study highlights a high yielding cyclisation method for synthesizing complex molecules, demonstrating the utility of acyliminium ion cyclisation in organic synthesis, which could be relevant to the synthesis of compounds structurally related to the query compound (King, 2007).

  • Structural Aspects of Amide Containing Isoquinoline Derivatives : Research on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives provides insights into their potential applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Pharmacological and Biological Activities

  • Antitumor Activity and Molecular Docking : Synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally similar to the query compound, have demonstrated significant in vitro antitumor activity. Molecular docking studies further support their potential as therapeutic agents against cancer (Al-Suwaidan et al., 2016).

  • Therapeutic Effects in Viral Infections : A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis, highlighting the therapeutic potential of quinazoline derivatives in treating viral infections (Ghosh et al., 2008).

Molecular Docking and Spectroscopy Studies

  • Vibrational Spectroscopy and Molecular Docking : Detailed vibrational study and molecular docking analysis of a quinazolin-2-ylthio compound provide insights into its structural characteristics and potential biological interactions. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets (El-Azab et al., 2016).

  • Synthesis and Evaluation of Antimicrobial and Anticancer Activities : Research into the synthesis of quinazolin-3(4H)-yl acetamide derivatives and their evaluation for antimicrobial and anticancer activities underscores the versatility of these compounds in medicinal chemistry. Molecular docking studies complement these findings by elucidating potential mechanisms of action (Mehta et al., 2019).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-20-15-7-5-4-6-14(15)19(24)22(12)11-18(23)21-16-9-8-13(25-2)10-17(16)26-3/h8-10H,4-7,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIAKBJCHAPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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